![molecular formula C14H6FK2NO4S B10752417 dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate](/img/structure/B10752417.png)
dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS 252424 bispotassium salt is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It is known for its high specificity and effectiveness in inhibiting PI3Kγ, with an IC50 value of 30 nM. This compound is widely used in scientific research due to its ability to modulate various cellular processes, making it a valuable tool in the study of PI3Kγ-related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
AS 252424 bispotassium salt is synthesized through a multi-step process involving the reaction of furan-2-ylmethylene thiazolidinediones with various reagents. The key steps include:
Formation of the furan-2-ylmethylene intermediate: This involves the reaction of furan-2-carbaldehyde with thiazolidinedione in the presence of a base.
Introduction of the fluoro group: The intermediate is then reacted with a fluorinating agent to introduce the fluoro group.
Formation of the bispotassium salt: The final step involves the reaction of the intermediate with potassium hydroxide to form the bispotassium salt.
Industrial Production Methods
Industrial production of AS 252424 bispotassium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
AS 252424 bispotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group in AS 252424 bispotassium salt can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents .
Scientific Research Applications
AS 252424 bispotassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study PI3Kγ-related pathways and to develop new inhibitors targeting this enzyme.
Biology: The compound is employed in cellular and molecular biology research to investigate the role of PI3Kγ in various cellular processes.
Medicine: AS 252424 bispotassium salt is used in preclinical studies to explore its potential therapeutic applications in diseases such as cancer and inflammation.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting PI3Kγ.
Mechanism of Action
AS 252424 bispotassium salt exerts its effects by selectively inhibiting PI3Kγ. The compound binds to the ATP-binding site of PI3Kγ, preventing the enzyme from phosphorylating its substrates. This inhibition disrupts the PI3Kγ signaling pathway, leading to a reduction in downstream signaling events such as Akt phosphorylation. The molecular targets and pathways involved include PI3Kγ, Akt, and other components of the PI3K/Akt signaling pathway .
Comparison with Similar Compounds
Similar Compounds
AS 605240: Another selective PI3Kγ inhibitor with similar potency and selectivity.
IC 87114: A selective inhibitor of PI3Kδ, used for comparison in studies involving PI3K isoforms.
Wortmannin: A broad-spectrum PI3K inhibitor that targets multiple PI3K isoforms.
Uniqueness
AS 252424 bispotassium salt is unique due to its high selectivity for PI3Kγ over other PI3K isoforms. This selectivity makes it a valuable tool for studying PI3Kγ-specific pathways and for developing targeted therapies with minimal off-target effects .
Properties
Molecular Formula |
C14H6FK2NO4S |
|---|---|
Molecular Weight |
381.46 g/mol |
IUPAC Name |
dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate |
InChI |
InChI=1S/C14H8FNO4S.2K/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12;;/h1-6,17H,(H,16,18,19);;/q;2*+1/p-2/b12-6-;; |
InChI Key |
SOWZPSIWJMPHLK-AXAVVADUSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1F)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=C(C=C1F)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)
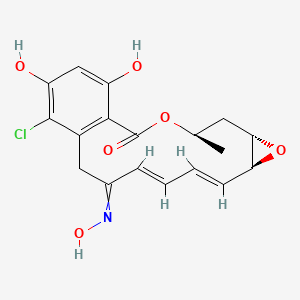
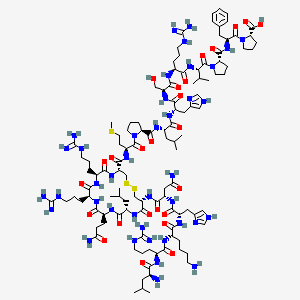
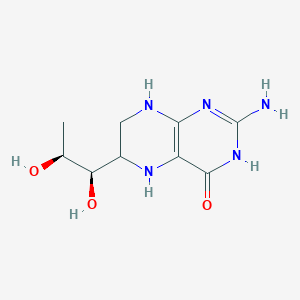
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)
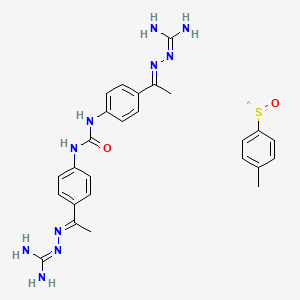

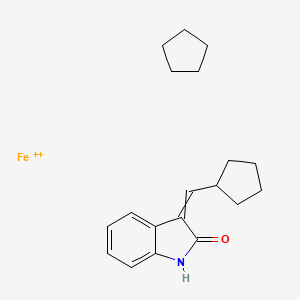
![sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B10752392.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752395.png)
![7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752411.png)

